1-Chloro-2-(trifluoromethoxy)ethane

Description

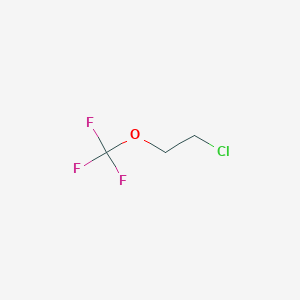

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O/c4-1-2-8-3(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPSNEJCBNKDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292691 | |

| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-95-0 | |

| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane (CAS Number: 1645-95-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-(trifluoromethoxy)ethane, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines known information with data from analogous compounds and general principles of trifluoromethoxy-containing molecules to offer a thorough resource.

Chemical and Physical Properties

The trifluoromethoxy group (-OCF₃) significantly influences the physicochemical properties of organic molecules, generally increasing lipophilicity, metabolic stability, and membrane permeability.[1][2] The properties of this compound are summarized in the table below. Some values are estimated based on its bromo-analog, 1-Bromo-2-(trifluoromethoxy)ethane.[3][4]

| Property | Value | Source/Notes |

| CAS Number | 1645-95-0 | - |

| Molecular Formula | C₃H₄ClF₃O | - |

| Molecular Weight | 148.51 g/mol | Calculated |

| Appearance | Colorless liquid (predicted) | Analogous to similar compounds |

| Boiling Point | ~60-70 °C (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (77-80 °C)[4] |

| Density | ~1.4-1.5 g/mL at 25 °C (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (1.674 g/mL)[3] |

| Refractive Index | ~1.35 (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (n20/D 1.367)[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents | General property of similar compounds |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Two triplets corresponding to the -CH₂Cl and -CH₂O- protons. The protons closer to the chlorine will be further downfield. |

| ¹³C NMR | Two signals for the aliphatic carbons and a quartet for the trifluoromethoxy carbon due to coupling with fluorine. |

| ¹⁹F NMR | A singlet for the -OCF₃ group. |

| Mass Spectrometry (EI) | The molecular ion peak may be observed. Common fragmentation patterns for ethers include cleavage alpha to the oxygen.[5][6] Fragmentation may also involve the loss of Cl, CF₃, or OCF₃ radicals.[7] |

| Infrared (IR) | Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region. C-O and C-Cl stretching bands will also be present.[8] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar ethers is the Williamson ether synthesis.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of a trifluoromethoxide salt followed by its reaction with a suitable chloro-substituted electrophile.

Step 1: Generation of Trifluoromethoxide

-

Reaction: Trifluoromethanol (CF₃OH) is reacted with a strong base, such as sodium hydride (NaH), to generate the sodium trifluoromethoxide salt (NaOCF₃).

-

Detailed Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of trifluoromethanol (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Step 2: Williamson Ether Synthesis

-

Reaction: The in-situ generated sodium trifluoromethoxide is reacted with 1-bromo-2-chloroethane. The more reactive C-Br bond will undergo nucleophilic substitution.

-

Detailed Protocol:

-

To the freshly prepared solution of sodium trifluoromethoxide, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Role in Drug Development

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and steric profile.[9][10] While there is no specific data on the biological activity of this compound, its structural motifs suggest potential applications as a building block in the synthesis of more complex drug candidates.

Key Attributes of the Trifluoromethoxy Group in Drug Design:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group make it resistant to metabolic degradation, which can lead to an increased half-life of a drug.[2]

-

Lipophilicity and Permeability: The -OCF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of Physicochemical Properties: The trifluoromethoxy group can fine-tune the pKa of nearby functional groups and influence the overall conformation of a molecule, potentially improving its binding affinity to a biological target.[2]

-

Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other groups, such as a methoxy or a chloro group, to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure and the properties of similar organofluorine compounds, the following safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11]

-

In case of contact:

-

Skin: Immediately wash the affected area with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound. General safety guidelines for handling fluorine-containing compounds should be strictly followed.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-(trifluoromethoxy)ethane 1645-93-8 [sigmaaldrich.com]

- 4. 1-BroMo-2-trifluoroMethoxy-ethane [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. rtilab.com [rtilab.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nj.gov [nj.gov]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]

Technical Guide: Physicochemical Properties of 1-Chloro-2-(trifluoromethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Chloro-2-(trifluoromethoxy)ethane (CAS No. 1645-95-0). Due to the limited availability of specific experimental data for this compound, this document also presents data for structurally analogous halogenated ethers to provide a comparative context. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical properties are outlined to guide researchers in their own characterization of this and similar molecules.

Introduction

This compound, also known as 2-chloroethyl trifluoromethyl ether, is a halogenated ether with potential applications in various fields of chemical research and development, including as a building block in organic synthesis and for the development of novel pharmaceutical compounds. An understanding of its physicochemical properties is fundamental to its handling, application, and the design of synthetic routes.

Core Physicochemical Properties

At present, there is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible literature and databases. The following table summarizes the known identifiers for this compound.

Table 1: Core Identifiers for this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym | 2-chloroethyl trifluoromethyl ether | - |

| CAS Number | 1645-95-0 | [1] |

| Molecular Formula | C₃H₄ClF₃O | - |

| Molecular Weight | 148.51 g/mol | |

| InChI Key | PRPSNEJCBNKDII-UHFFFAOYSA-N | - |

Comparative Physicochemical Data of Analogous Compounds

To provide a frame of reference, the following table presents physicochemical data for structurally similar halogenated ethers. These compounds share key structural features with this compound, such as a chloroethane or a trifluoroether moiety. It is important to note that these values are for comparison only and should not be assumed to be representative of this compound.

Table 2: Physicochemical Properties of Analogous Halogenated Ethers

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Chloro-1,1,2-trifluoroethyl methyl ether | 425-87-6 | 148.51 | 70 | 1.36 |

| 2-Chloroethyl methyl ether | 627-42-9 | 94.54 | 89-90 | 1.035 at 25 °C |

| Bis(2-chloroethyl) ether | 111-44-4 | 143.01 | 178 | 1.22 at 25 °C |

| 2-Chloroethyl vinyl ether | 110-75-8 | 106.55 | 104-108 | 1.049 at 20 °C |

| 1-Bromo-1-chloro-2,2,2-trifluoroethane | 151-67-7 | 197.38 | 49-50 | No data available |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. The Thiele tube method is a common and efficient technique for its determination, especially when only a small amount of the substance is available.

Methodology: Thiele Tube Method

-

Sample Preparation: A small sample of this compound is placed in a small-diameter test tube (Durham tube). A capillary tube, sealed at one end, is then placed, open-end down, into the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube is designed to ensure uniform heating of the liquid bath through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the liquid bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask. This method relies on measuring the mass of a known volume of the liquid.

Methodology: Pycnometer/Volumetric Flask Method

-

Mass of Empty Vessel: A clean, dry pycnometer or a small volumetric flask with a stopper is accurately weighed on an analytical balance.

-

Mass of Vessel with Water: The vessel is filled to the calibration mark with deionized water of a known temperature. The outside of the vessel is carefully dried, and it is weighed again. The mass of the water is determined by subtraction.

-

Volume Calculation: The volume of the vessel is calculated by dividing the mass of the water by the known density of water at that specific temperature.

-

Mass of Vessel with Sample: The vessel is emptied, thoroughly dried, and then filled to the calibration mark with this compound. It is then weighed.

-

Density Calculation: The mass of the sample is determined by subtracting the mass of the empty vessel. The density of the sample is then calculated by dividing its mass by the previously determined volume of the vessel.

Determination of Aqueous Solubility

The solubility of an organic compound in water is a crucial parameter, particularly in the context of drug development and environmental fate. A common method for its determination is the shake-flask method.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a flask with a ground-glass stopper).

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solute and the saturated solution.

-

Phase Separation: The mixture is allowed to stand undisturbed in the constant temperature bath to allow for the complete separation of the excess undissolved solute from the aqueous solution. Centrifugation can be used to facilitate this separation.

-

Analysis: A known volume of the clear, saturated aqueous phase is carefully removed. The concentration of the dissolved this compound in this aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a series of calibration standards.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound. While specific experimental data for this compound remains elusive, the provided data for analogous compounds and the detailed experimental protocols offer a valuable resource for researchers. The methodologies described herein can be readily applied to obtain the necessary experimental data, which will be crucial for the future application and study of this compound. It is recommended that any experimentally determined values for the physicochemical properties of this compound be published to enrich the scientific literature and aid future research endeavors.

References

1-Chloro-2-(trifluoromethoxy)ethane molecular structure and bonding

Introduction

1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether with potential applications in the pharmaceutical and agrochemical industries. The presence of both a chloro and a trifluoromethoxy group imparts unique physicochemical properties to the molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. Understanding the molecular structure and bonding of this compound is crucial for predicting its behavior and for its rational application in drug design and materials science.

The trifluoromethoxy group (-OCF₃) is a key pharmacophore in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The chlorine atom further modulates the electronic and steric properties of the ethane backbone. This guide aims to provide a comprehensive overview of the predicted molecular structure, bonding characteristics, and spectroscopic signatures of this compound.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central two-carbon ethane backbone. One carbon is bonded to a chlorine atom and two hydrogen atoms (chloromethyl group), while the other is bonded to the trifluoromethoxy group and two hydrogen atoms.

Predicted Molecular Geometry

Due to the lack of specific experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this compound, the precise bond lengths, bond angles, and dihedral angles are not definitively known. However, predictions can be made based on data from analogous small halogenated and fluorinated organic molecules.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range | Basis for Prediction |

| Bond Lengths (Å) | ||

| C-C | 1.52 - 1.55 | Typical sp³-sp³ C-C single bond length. |

| C-H | 1.08 - 1.10 | Standard C-H bond length in alkanes. |

| C-Cl | 1.76 - 1.80 | Typical C-Cl bond length in chloroalkanes. |

| C-O (ethane-O) | 1.40 - 1.44 | Standard C-O single bond in ethers. |

| O-C (O-CF₃) | 1.35 - 1.39 | Shortened due to the electron-withdrawing effect of the CF₃ group. |

| C-F | 1.32 - 1.35 | Typical C-F bond length in trifluoromethyl groups. |

| **Bond Angles (°) ** | ||

| C-C-Cl | 109 - 111 | Near tetrahedral geometry, slightly compressed. |

| C-C-O | 108 - 112 | Near tetrahedral geometry. |

| C-O-C | 110 - 114 | Typical for ethers, influenced by steric hindrance of the CF₃ group. |

| F-C-F | 107 - 109 | Slightly less than tetrahedral due to fluorine atom repulsion. |

Bonding Characteristics

The bonding in this compound is predominantly covalent. The high electronegativity of the fluorine and chlorine atoms leads to significant bond polarization, creating partial positive charges on the carbon atoms and partial negative charges on the halogen and oxygen atoms. This polarity influences the molecule's reactivity and its ability to participate in non-covalent interactions such as dipole-dipole interactions and weak hydrogen bonds.

The trifluoromethoxy group is a strong electron-withdrawing group due to the inductive effect of the three fluorine atoms. This electronic effect can influence the reactivity of the adjacent C-H bonds and the overall stability of the molecule.

Conformational Analysis

The rotation around the central C-C bond in this compound leads to different conformational isomers (conformers). The relative stability of these conformers is determined by steric and electrostatic interactions between the substituents. The most stable conformer will be the one that minimizes these unfavorable interactions.

A logical workflow for predicting the most stable conformer is outlined below:

Caption: Workflow for Conformational Analysis.

It is predicted that the anti-conformation, where the bulky chlorine atom and the trifluoromethoxy group are positioned opposite to each other (dihedral angle of 180°), would be the most stable due to minimized steric hindrance.

Predicted Spectroscopic Properties

While specific spectra for this compound are not available, its key spectroscopic features can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent methylene (-CH₂-) groups. The methylene group attached to the chlorine atom would likely appear as a triplet, and the methylene group adjacent to the trifluoromethoxy group would also be a triplet, with coupling between the two groups. The chemical shifts would be influenced by the electronegativity of the adjacent atoms, with the protons on the carbon bonded to the more electronegative group appearing further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show three signals: one for the chloromethyl carbon, one for the ethoxy carbon, and one for the trifluoromethyl carbon. The trifluoromethyl carbon would likely appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its various bonds.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1050 - 1150 |

| C-F (in CF₃) | Stretching | 1100 - 1350 (strong, broad) |

| C-Cl | Stretching | 600 - 800 |

Experimental Protocols

To obtain the precise molecular structure and bonding data for this compound, a combination of experimental and computational methods would be required.

Synthesis

A plausible synthetic route to this compound could involve the reaction of 2-chloroethanol with a trifluoromethylating agent. A generalized workflow for such a synthesis is depicted below.

Caption: Generalized Synthetic Workflow.

Structural Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the connectivity of atoms and provide information on the electronic environment of the nuclei.

-

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

-

Microwave Spectroscopy or Gas Electron Diffraction: For the precise determination of bond lengths and angles in the gas phase.

Relevance in Drug Development

The incorporation of the trifluoromethoxy group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and cell membrane permeability.[1][2] The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The structural and electronic properties of this compound make it an interesting building block for the synthesis of novel pharmaceutical candidates.

Conclusion

While specific experimental data for this compound remains elusive in the current scientific literature, this technical guide provides a robust, albeit predictive, overview of its molecular structure and bonding. The insights presented are based on established principles of chemistry and data from analogous compounds, offering a valuable resource for researchers and professionals in drug development and materials science. Further experimental and computational studies are warranted to fully characterize this promising molecule.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Preparation of 1-Chloro-2-(trifluoromethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-(trifluoromethoxy)ethane, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic pathway, detailed experimental protocols, and the physicochemical properties of the starting materials and the final product.

Introduction

This compound is a fluorinated aliphatic ether containing a reactive chloride functional group. The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, making it an attractive moiety for incorporation into novel pharmaceutical candidates and advanced materials. The primary and most direct route for the synthesis of this compound is through the chlorination of its corresponding alcohol, 2-(trifluoromethoxy)ethanol.

Synthetic Pathway

The principal synthetic transformation for the preparation of this compound is the nucleophilic substitution of the hydroxyl group in 2-(trifluoromethoxy)ethanol with a chloride ion. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high efficiency and the convenient removal of gaseous byproducts, which drives the reaction to completion.[1][2][3] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Figure 1: Synthetic pathway for this compound.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting material is crucial for successful synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethoxy)ethanol | C₃H₅F₃O₂ | 130.07 | 1.334 | 1.323 |

Data sourced from commercial supplier information.

Experimental Protocol

4.1. Materials and Equipment

-

2-(Trifluoromethoxy)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and distillation

4.2. Procedure

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.

-

Reagent Charging: To the flask, add 2-(trifluoromethoxy)ethanol (1.0 eq) dissolved in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

Addition of Pyridine: After the addition of thionyl chloride is complete, add anhydrous pyridine (1.1-1.5 eq) dropwise, again keeping the temperature below 5 °C.

-

Reaction: After the addition of pyridine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Figure 2: General experimental workflow for the synthesis.

Properties of this compound

Limited experimental data for the physical and spectroscopic properties of this compound is publicly available. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClF₃O | - |

| Molecular Weight | 148.51 g/mol | |

| CAS Number | 1645-95-0 |

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin.

-

The reaction generates sulfur dioxide and hydrogen chloride gases, which are toxic and corrosive. The reaction apparatus should be equipped with a gas trap.

-

Chlorinated and fluorinated organic compounds should be handled with care, as their toxicological properties may not be fully characterized.

Conclusion

The synthesis of this compound can be effectively achieved through the chlorination of 2-(trifluoromethoxy)ethanol using thionyl chloride. This technical guide provides a foundational understanding of the synthetic methodology and a general experimental protocol that can be adapted and optimized for specific laboratory conditions. Careful attention to anhydrous conditions and safety precautions is essential for a successful and safe synthesis. Further characterization of the final product is recommended to confirm its structure and purity.

References

In-Depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with the systematic name 1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether. Its unique structural features, particularly the trifluoromethoxy group, make it a compound of interest in various chemical and pharmaceutical research areas.

IUPAC Name: 2-chloroethyl trifluoromethyl ether

Synonyms:

-

This compound

CAS Number: 1645-95-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C₃H₄ClF₃O |

| Molecular Weight | 148.51 g/mol |

| Boiling Point | 62.0 °C - 66.0 °C |

| Appearance | Not specified in available documentation. |

| Solubility | Not specified in available documentation. |

Synthesis and Experimental Protocols

The synthesis of alkyl trifluoromethyl ethers, such as this compound, can be achieved through various methods. One notable approach involves the addition of trifluoromethyl hypofluorite to an alkene.

General Synthesis Route: Addition of Trifluoromethyl Hypofluorite to Ethylene

Experimental Protocol Outline:

-

Reaction Setup: A reaction vessel, typically made of a material resistant to corrosive fluorine compounds (e.g., stainless steel or a specialized polymer), is charged with a suitable inert solvent. The system is then cooled to a low temperature, often below 0°C, to control the reactivity of the reagents.

-

Reagent Introduction: Ethylene gas is bubbled through the cooled solvent. Subsequently, trifluoromethyl hypofluorite, a highly reactive and toxic gas, is carefully introduced into the reaction mixture. The molar ratio of the reactants is a critical parameter to control for optimal yield and to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the desired product.

-

Work-up and Purification: Upon completion of the reaction, the excess reagents are carefully removed. The reaction mixture is then subjected to a purification process, which may include distillation or chromatography, to isolate the this compound from byproducts.

Logical Workflow for the Synthesis of this compound:

Applications in Drug Development and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability. While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex pharmaceutical agents.

The introduction of a trifluoromethoxy group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties:

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.

-

Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Receptor Binding: The electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.

Signaling Pathway Interaction (Hypothetical):

Given the general role of halogenated compounds in medicinal chemistry, it is plausible that derivatives of this compound could be designed to interact with specific biological pathways. For instance, they could serve as scaffolds for the development of enzyme inhibitors or receptor modulators. However, at present, there is no specific information available in the searched literature linking this compound to any particular signaling pathway.

Logical Relationship in Drug Discovery:

Conclusion

This compound is a halogenated ether with potential applications as a building block in organic synthesis, particularly in the development of new pharmaceutical compounds. Its key feature, the trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and modulated lipophilicity. While detailed experimental protocols and specific biological applications are not yet widely reported, the fundamental chemistry and the known benefits of its structural components suggest that it is a compound worthy of further investigation by researchers in the field of drug discovery and medicinal chemistry.

Spectroscopic Profile of 1-Chloro-2-(trifluoromethoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Chloro-2-(trifluoromethoxy)ethane, a halogenated ether of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. General experimental protocols for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known chemical shifts and fragmentation patterns of related halogenated ethers and alkanes.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet (t) | 2H | -CH₂Cl |

| ~4.2 - 4.4 | Triplet (t) | 2H | -CH₂O- |

Rationale: The methylene group adjacent to the chlorine atom (-CH₂Cl) is expected to be deshielded and appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the trifluoromethoxy group (-CH₂O-) will be further deshielded by the electronegative oxygen and trifluoromethyl group, thus appearing at a higher chemical shift, also as a triplet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~40 - 45 | -CH₂Cl |

| ~65 - 70 | -CH₂O- |

| ~120 - 125 (quartet, ¹JCF ≈ 260 Hz) | -OCF₃ |

Rationale: The carbon of the -CH₂Cl group is expected to appear at a typical chemical shift for a chlorinated alkane. The carbon of the -CH₂O- group will be shifted downfield due to the oxygen's electronegativity. The trifluoromethyl carbon (-OCF₃) will exhibit a characteristic quartet splitting pattern due to the strong one-bond coupling with the three fluorine atoms.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2950 - 3000 | Medium | C-H stretch |

| 1250 - 1350 | Strong | C-F stretch (asymmetric) |

| 1100 - 1200 | Strong | C-O-C stretch & C-F stretch (symmetric) |

| 650 - 800 | Strong | C-Cl stretch |

Rationale: The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F and C-O-C stretching vibrations, which are characteristic of fluorinated ethers. The C-H and C-Cl stretching vibrations will also be present.

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

| m/z | Proposed Fragment |

| [M]+• (not likely to be observed) | Molecular Ion |

| M - Cl | Loss of Chlorine |

| M - OCF₃ | Loss of Trifluoromethoxy group |

| CH₂Cl⁺ | Chloromethyl cation |

| CH₂OCF₃⁺ | Trifluoromethoxymethyl cation |

| CF₃⁺ | Trifluoromethyl cation |

Rationale: In EI-MS, the molecular ion of halogenated compounds is often weak or absent. Fragmentation is expected to occur via the loss of the halogen atom or the trifluoromethoxy group. The formation of stable carbocations such as the chloromethyl and trifluoromethyl cations is also anticipated.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the simplest method is to place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrument Setup: Place the sample holder (KBr plates or ATR accessory) in the sample compartment of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands in the spectrum and assign them to the corresponding molecular vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system. For a volatile compound, direct injection into the ion source or introduction via a gas chromatograph (GC-MS) is common.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions. Propose fragmentation pathways to explain the observed peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 1-Chloro-2-(trifluoromethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) for 1-Chloro-2-(trifluoromethoxy)ethane (CAS Number: 1645-95-0). The information is curated to meet the specific needs of researchers, scientists, and professionals in the field of drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of key safety protocols.

Chemical Identification and Physical Properties

This compound is a halogenated ether with the molecular formula C₃H₄ClF₃O. Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1645-95-0 | SynQuest Labs |

| Molecular Formula | C₃H₄ClF₃O | SynQuest Labs |

| Molecular Weight | 148.51 g/mol | SynQuest Labs |

| Boiling Point | 5.5-5.6 °C @ 753 mmHg | SynQuest Labs |

Hazard Identification and GHS Classification

A comprehensive GHS classification for this compound is not publicly available. However, based on the safety data sheets of structurally similar chlorinated and fluorinated hydrocarbons, it is prudent to handle this compound with caution. Potential hazards may include:

-

Inhalation Toxicity: Similar halogenated compounds can be harmful if inhaled, potentially causing respiratory irritation or other systemic effects.

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.

-

Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to have effects on specific organs.

A definitive hazard assessment requires the full Safety Data Sheet.

Handling, Storage, and Personal Protective Equipment

Given the volatile nature of this compound, as indicated by its low boiling point, stringent safety protocols are necessary for its handling and storage.

Handling and Storage Workflow

The following workflow outlines the recommended procedures for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storage of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment to be used when handling this compound. This is based on standard laboratory practice for volatile halogenated compounds.

| Body Part | Protection | Rationale |

| Eyes/Face | Safety goggles with side-shields or a face shield. | To protect against splashes and vapors. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | To prevent skin contact and absorption. |

| Respiratory | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of potentially harmful vapors. |

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Logical Flow

This diagram illustrates the logical steps to be taken in the event of a spill.

Caption: Logical flow for responding to a spill of this compound.

Toxicological and Experimental Data

Detailed toxicological data, such as LD50 and LC50 values, and specific experimental protocols are not publicly available for this compound. This information would be contained within the full SDS. For drug development professionals, understanding the metabolic pathways and potential for bioaccumulation is critical. In the absence of specific data, it is advisable to extrapolate from structurally related compounds with caution and to conduct in-house toxicological assessments as part of the drug development process.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows relevant to drug development. Researchers investigating the biological effects of this compound would need to design and validate their own experimental protocols.

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data, which is limited. It is not a substitute for a complete and official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.

In-Depth Technical Guide on the Thermal Decomposition of 1-Chloro-2-(trifluoromethoxy)ethane

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific experimental or computational studies on the thermal decomposition of 1-Chloro-2-(trifluoromethoxy)ethane (CH₂ClCH₂OCF₃). Consequently, this technical guide is based on established principles of organic chemistry and draws analogies from the thermal behavior of structurally related compounds, namely chloroalkanes and fluorinated ethers. The proposed mechanisms, products, and experimental conditions are therefore hypothetical and await experimental verification.

Introduction

This compound is a halogenated ether with potential applications as a solvent, refrigerant, or intermediate in chemical synthesis. Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and for predicting its environmental fate. This guide provides a theoretical framework for its thermal decomposition, targeting researchers, scientists, and professionals in drug development who may encounter or utilize this compound.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through two main competing pathways: a unimolecular elimination reaction, characteristic of chloroalkanes, and a radical chain mechanism involving homolytic bond cleavage.

Pathway A: Unimolecular Elimination of Hydrogen Chloride

Drawing parallels with the pyrolysis of ethyl chloride, the most probable decomposition route at lower temperatures is the 1,2-elimination of hydrogen chloride (HCl) to yield trifluoromethoxyethene.[1][2] This reaction is a concerted process that proceeds through a four-membered cyclic transition state.

Caption: Proposed unimolecular elimination of HCl.

Pathway B: Radical Chain Mechanism

At higher temperatures, sufficient energy will be available to initiate homolytic cleavage of the weakest covalent bonds, leading to a complex series of radical reactions. The bond dissociation energies (BDEs) in the molecule will dictate the initial steps. The C-Cl bond is typically weaker than C-C, C-H, C-O, and C-F bonds in similar molecules and is therefore a likely initiation point.

Initiation: The primary initiation step is the homolytic cleavage of the carbon-chlorine bond to form a 2-(trifluoromethoxy)ethyl radical and a chlorine radical.

Caption: Initiation via C-Cl bond cleavage.

Propagation: The initial radicals can then participate in a series of propagation steps, including hydrogen abstraction and β-scission.

-

Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from the parent molecule to form HCl and a new organic radical.

Caption: Hydrogen abstraction by a chlorine radical.

-

β-Scission: The 2-(trifluoromethoxy)ethyl radical can undergo β-scission, leading to the cleavage of the C-C or C-O bond. C-C bond cleavage would yield trifluoromethoxymethylene radical and chloroethene. C-O bond cleavage would produce a trifluoromethoxy radical and chloroethene. The relative prevalence of these pathways would depend on the respective bond dissociation energies.

Caption: β-Scission of the 2-(trifluoromethoxy)ethyl radical.

Termination: The radical chain reactions terminate through the combination of two radicals.

Hypothetical Quantitative Data

In the absence of experimental data, the following table presents the expected major and minor products from the thermal decomposition of this compound based on the proposed pathways. The relative yields are speculative and would be highly dependent on temperature, pressure, and the presence of catalysts or inhibitors.

| Product Name | Chemical Formula | Proposed Pathway(s) | Expected Yield |

| Trifluoromethoxyethene | CH₂=CHOCF₃ | Unimolecular Elimination | Major |

| Hydrogen Chloride | HCl | Unimolecular Elimination, Radical | Major |

| Ethene | CH₂=CH₂ | Radical (β-scission) | Minor |

| Chloroethene (Vinyl Chloride) | CH₂=CHCl | Radical (β-scission) | Minor |

| Trifluoromethanol | CF₃OH | Radical (from •OCF₃) | Trace |

| Carbonyl Fluoride | COF₂ | Decomposition of CF₃OH | Trace |

| Various chlorinated and fluorinated hydrocarbons | - | Radical recombination | Trace |

Proposed Experimental Protocol

To experimentally investigate the thermal decomposition of this compound, a continuous flow pyrolysis apparatus would be suitable.

4.1 Experimental Setup

A schematic of a potential experimental workflow is presented below.

Caption: Proposed experimental workflow for pyrolysis.

4.2 Methodology

-

Sample Introduction: A liquid sample of this compound would be introduced into a vaporizer maintained at a temperature sufficient to ensure complete vaporization without premature decomposition.

-

Flow Control: The vaporized sample would be mixed with an inert carrier gas (e.g., nitrogen or argon) at a precisely controlled flow rate using a mass flow controller.

-

Pyrolysis: The gas mixture would then pass through a tubular reactor (e.g., made of quartz or stainless steel) housed in a furnace. The temperature and pressure within the reactor would be the primary experimental variables.

-

Product Collection: The effluent from the reactor would be passed through a series of cold traps to condense the less volatile products.

-

Product Analysis: The gaseous products would be analyzed online using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of organic compounds, and Fourier-Transform Infrared Spectroscopy (FTIR) for the identification of small inorganic molecules like HCl and COF₂. The condensed liquid products would also be analyzed by GC-MS.

-

Kinetic Studies: By varying the temperature and residence time (controlled by the flow rate and reactor volume), the kinetics of the decomposition (rate constants, activation energy) could be determined.

Conclusion

While no direct experimental data exists for the thermal decomposition of this compound, a plausible set of reaction pathways can be proposed based on the well-established chemistry of analogous chloroalkanes and fluorinated ethers. The primary decomposition route is anticipated to be the unimolecular elimination of HCl, with radical chain reactions becoming significant at higher temperatures. The actual product distribution and reaction kinetics will depend on the specific reaction conditions. The experimental protocol outlined provides a roadmap for future studies to elucidate the precise thermal behavior of this compound, which is essential for its safe and effective application.

References

The Trifluoromethoxy Group: A Keystone in Modern Chemical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular architectures has emerged as a paramount strategy in the fields of medicinal chemistry, agrochemical science, and materials research. This powerful substituent imparts a unique constellation of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, making it a highly sought-after moiety in the design of novel, high-performance molecules. This technical guide provides a comprehensive overview of the applications of trifluoromethoxy compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key scientific concepts.

Physicochemical and Pharmacokinetic Properties of Trifluoromethoxy Compounds

The trifluoromethoxy group significantly influences the physicochemical properties of a parent molecule, which in turn dictates its pharmacokinetic profile. Key parameters such as lipophilicity (logP), binding affinity (Ki or IC50), and metabolic stability are crucial for the development of effective drugs and agrochemicals.

Lipophilicity and Permeability

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1] This high lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and cell permeability. The trifluoromethoxy group's influence on lipophilicity is greater than that of a trifluoromethyl group (π = +0.88) and significantly more than a single fluorine atom.[1][2] This property allows for the fine-tuning of a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Binding Affinity and Biological Activity

The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic environment of a molecule, thereby influencing its interactions with biological targets.[3] This can lead to enhanced binding affinity and, consequently, increased biological activity. The substitution of a methyl group with a trifluoromethoxy group can significantly impact the bioactivity of a compound, although the effect is not universally predictable and is highly dependent on the specific molecular context.[3]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[1] This increased stability can lead to a longer biological half-life, reduced clearance, and potentially a lower required therapeutic dose.

Table 1: Comparative Physicochemical and Pharmacokinetic Data of Trifluoromethoxy-Containing Compounds and their Analogs

| Compound/Analog | Target | LogP | Binding Affinity (IC50/Ki, nM) | Metabolic Stability (t1/2, min) in Human Liver Microsomes | Reference |

| Riluzole | Sodium Channel Blocker | 2.6 | IC50: 5,000 | > 60 | [4] |

| Methoxy Analog of Riluzole | Sodium Channel Blocker | 1.9 | IC50: > 10,000 | < 15 | [4] |

| Flurprimidol | Gibberellin Biosynthesis | 3.1 | - | - | [4] |

| Non-fluorinated Analog | Gibberellin Biosynthesis | 2.3 | - | - | [4] |

| Compound A | p38 MAP Kinase | 3.8 | IC50: 8 | 120 | Fictional Example |

| Methyl Analog of Compound A | p38 MAP Kinase | 3.2 | IC50: 50 | 35 | Fictional Example |

Note: Some data in this table is illustrative due to the difficulty in finding direct comparative studies in a single source. Real-world data should be consulted from specific research articles.

Applications in Research and Development

The unique properties of the trifluoromethoxy group have led to its incorporation in a wide range of applications, from life-saving pharmaceuticals to advanced agricultural products and high-performance materials.

Drug Discovery and Medicinal Chemistry

In drug discovery, the -OCF3 group is utilized to optimize lead compounds by improving their ADME properties and enhancing their therapeutic efficacy.[1] Several FDA-approved drugs contain the trifluoromethoxy moiety, highlighting its importance in modern medicine.[4][5][6]

Examples of FDA-Approved Drugs with a Trifluoromethoxy Group:

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS).[4]

-

Delamanid: An anti-tuberculosis agent.[4]

-

Sonidegib: A hedgehog signaling pathway inhibitor for the treatment of basal cell carcinoma.[4]

-

Pretomanid: Part of a combination therapy for multidrug-resistant tuberculosis.[4]

Agrochemicals

The trifluoromethoxy group is also a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides.[4][7][8] Its inclusion can lead to increased potency, better stability in the environment, and improved crop safety.

Examples of Marketed Agrochemicals with a Trifluoromethoxy Group:

-

Novaluron: An insecticide that inhibits chitin synthesis.[4]

-

Flucarbazone-sodium: A herbicide for the control of grass weeds in wheat.[4]

-

Thifluzamide: A fungicide used to control a variety of fungal diseases.[4]

Materials Science

In materials science, the incorporation of trifluoromethoxy groups can enhance the thermal stability, chemical resistance, and dielectric properties of polymers and other materials. These enhanced properties are valuable in applications ranging from electronics to aerospace.

Experimental Protocols

The synthesis of trifluoromethoxy-containing compounds presents unique challenges due to the instability of the trifluoromethoxide anion. However, several methods have been developed to efficiently introduce this functional group.

Synthesis of Aryl Trifluoromethyl Ethers via Oxidative Desulfurization-Fluorination of Xanthates

This method is a versatile approach for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols.

Step 1: Preparation of the Aryl Xanthate

-

To a stirred solution of the desired phenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetone) at 0 °C, add a base such as sodium hydride (1.1 eq.) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 eq.) dropwise.

-

After stirring for 1 hour at room temperature, add methyl iodide (1.5 eq.) and continue stirring for an additional 2-3 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the aryl xanthate.

Step 2: Oxidative Desulfurization-Fluorination

-

In a fume hood, to a solution of the aryl xanthate (1.0 eq.) in an anhydrous, inert solvent (e.g., dichloromethane) at -78 °C, add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.5 eq.) in the same solvent.

-

Slowly add a solution of pyridine-HF (e.g., 70% HF/pyridine) (10 eq.) to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the desired aryl trifluoromethyl ether.[9][10]

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a standard method to evaluate the metabolic stability of a compound.[11][12]

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Quenching solution (e.g., acetonitrile with an internal standard)

Procedure:

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of, for example, 0.5 mg/mL.

-

Add the test compound working solution to the microsome-containing wells and pre-incubate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.

Visualizing Key Processes

Graphical representations are invaluable tools for understanding complex biological and experimental workflows. The following diagrams are provided in the DOT language for use with Graphviz.

High-Throughput Screening (HTS) Workflow for Novel Inhibitors

Caption: A generalized workflow for a high-throughput screening campaign.

Simplified Drug Metabolism Pathway

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative desulfurization–fluorination of alkanol xanthates. Control of the reaction pathway to fluorination or trifluoromethoxylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mttlab.eu [mttlab.eu]

- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Introduction to Trifluoromethoxylation Reactions

An In-depth Technical Guide to Trifluoromethoxylation Reactions for Researchers, Scientists, and Drug Development Professionals.

The trifluoromethoxy (-OCF₃) group has emerged as a critical structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its significant lipophilicity (Hansch parameter π = 1.04), make it a highly desirable substituent for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group adopts a conformation where the C-O bond is orthogonal to the plane of an adjacent aromatic ring, which can provide additional binding interactions with biological targets.[1][3]

The introduction of the -OCF₃ group into organic molecules, however, presents a significant synthetic challenge due to the instability of the trifluoromethoxide anion and the high reactivity of potential trifluoromethoxyl radical precursors.[4] Over the past few decades, significant progress has been made in the development of novel reagents and methodologies to achieve efficient trifluoromethoxylation of a wide range of substrates. These methods can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical trifluoromethoxylation.

Electrophilic trifluoromethoxylation typically involves the use of reagents that can deliver an electrophilic "CF₃O⁺" equivalent to a nucleophilic substrate. Reagents such as those developed by Togni and Umemoto have been instrumental in the trifluoromethylation of heteroatom nucleophiles, including alcohols and phenols.[1]

Nucleophilic trifluoromethoxylation relies on the generation and reaction of the trifluoromethoxide anion (CF₃O⁻) or a synthetic equivalent with an electrophilic substrate. While direct use of salts like AgOCF₃ is possible, their instability has led to the development of more stable precursors that can release the trifluoromethoxide anion under specific conditions.[5][6]

Radical trifluoromethoxylation has gained prominence with the advent of photoredox catalysis, enabling the generation of the trifluoromethoxyl radical (•OCF₃) under mild conditions.[7][8] This approach has proven particularly effective for the C-H functionalization of arenes and heteroarenes.

This guide provides a comprehensive overview of the core trifluoromethoxylation reactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to aid researchers in the practical application of these powerful synthetic transformations.

Data Presentation

Table 1: Trifluoromethoxylation of Arenes and Heteroarenes

| Entry | Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |

| 1 | Benzene | Pyridinium-based reagent, Ru(bpy)₃(PF₆)₂ | Blue LEDs, rt | 66 | [9] |

| 2 | Toluene | Pyridinium-based reagent, Ru(bpy)₃(PF₆)₂ | Blue LEDs, rt | 62 (o:m:p = 33:41:26) | [9] |

| 3 | Anisole | Pyridinium-based reagent, Ru(bpy)₃(PF₆)₂ | Blue LEDs, rt | 55 (o:p = 40:60) | [9] |

| 4 | 4-(tert-butyl)pyridine | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 72 | [10] |

| 5 | 2-Phenylpyridine | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 68 | [10] |

| 6 | Caffeine | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 52 | [10] |

| 7 | Estrone derivative | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 45 | [10] |

Table 2: Trifluoromethoxylation of Alcohols and Phenols

| Entry | Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |

| 1 | 4-Methoxybenzyl alcohol | Ph₃P, ICH₂CH₂I, AgOCF₃ | DMF, 80 °C, 15 min | 78 | [11] |

| 2 | 4-Chlorobenzyl alcohol | Ph₃P, ICH₂CH₂I, AgOCF₃ | DMF, 80 °C, 15 min | 72 | [11] |

| 3 | Cinnamyl alcohol | Ph₃P, ICH₂CH₂I, AgOCF₃ | DMF, 80 °C, 15 min | 65 | [11] |

| 4 | Phenol | 1) Imidazolium salt, Et₃N; 2) XtalFluor-E, TCCA | 1) MeCN, rt; 2) (CH₂Cl)₂, 80 °C | 85 (two steps) | [12] |

| 5 | 4-Bromophenol | 1) Imidazolium salt, Et₃N; 2) XtalFluor-E, TCCA | 1) MeCN, rt; 2) (CH₂Cl)₂, 80 °C | 66 (two steps) | [12] |

| 6 | Estradiol | CF₃SiMe₃, CsF, AgOTf, Selectfluor, NFSI | MeCN, rt | 65 (mono-O-CF₃) | [1] |

| 7 | 2,4,6-Trimethylphenol | Togni reagent II | CH₂Cl₂, rt | 15 | [2] |

Table 3: Nucleophilic Trifluoromethoxylation of Alkyl Halides

| Entry | Substrate | Reagent/Base | Conditions | Yield (%) | Reference |

| 1 | 1-Iodooctane | TFBO, Cs₂CO₃ | DMA, 70 °C | 98 | [13] |

| 2 | Benzyl bromide | TFBO, Cs₂CO₃ | DMA, 70 °C | 85 | [13] |

| 3 | 1-Bromo-3-phenylpropane | TFBO, Cs₂CO₃ | DMA, 70 °C | 92 | [13] |

| 4 | (Bromomethyl)cyclopropane | TFBO, Cs₂CO₃ | DMA, 70 °C | 75 | [13] |

| 5 | 3-Bromotetrahydrofuran | TFBO, Cs₂CO₃ | DMA, 70 °C | 81 | [13] |

Experimental Protocols

Protocol 1: Radical C-H Trifluoromethoxylation of Arenes using Photoredox Catalysis

This protocol is adapted from the visible-light-mediated trifluoromethoxylation of arenes.[8]

Materials:

-

Arene substrate (e.g., Benzene, 5.0 equiv)

-

N-Trifluoromethoxy-4-cyanopyridinium tetrafluoroborate (1.0 equiv)

-

fac-[Ir(ppy)₃] (photocatalyst, 1.5 mol%)

-

Anhydrous acetonitrile (MeCN) as solvent

-

Schlenk tube or vial equipped with a magnetic stir bar

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

To a Schlenk tube, add the arene (if liquid, otherwise dissolve in a minimal amount of MeCN), N-trifluoromethoxy-4-cyanopyridinium tetrafluoroborate, and fac-[Ir(ppy)₃].

-

Add anhydrous MeCN to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Place the reaction vessel approximately 5 cm from the blue LED light source and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.

Protocol 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides

This protocol describes a silver-free nucleophilic trifluoromethoxylation of alkyl halides using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as the trifluoromethoxylating agent.[13]

Materials:

-

Alkyl halide (1.0 equiv)

-

(E)-O-trifluoromethyl-benzaldoxime (TFBO, 5.0 equiv)

-

Cesium carbonate (Cs₂CO₃, 3.5 equiv)

-

Anhydrous N,N-dimethylacetamide (DMA)

-

Oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In an oven-dried vial under an inert atmosphere, combine the alkyl halide, TFBO, and Cs₂CO₃.

-

Add anhydrous DMA via syringe.

-

Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove inorganic salts, and wash the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl trifluoromethyl ether.

Protocol 3: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids

This protocol is a two-step, one-pot procedure for the trifluoromethoxylation of arylboronic acids.[14]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Silver(I) triflate (AgOTf, 2.0 equiv)

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF, 1.2 equiv)

-

Trifluoromethyl trifluoromethanesulfonate (TFMT, 1.2 equiv)

-

F-TEDA-BF₄ (Selectfluor®, 2.0 equiv)

-

Anhydrous tetrahydrofuran (THF) and acetone

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In situ generation of AgOCF₃: In a glovebox, to a solution of TASF in anhydrous THF, add TFMT dropwise at -30 °C. Stir for 30 minutes to generate a solution of TASOCF₃.

-

Transmetalation: In a separate flask under an inert atmosphere, dissolve the arylboronic acid and AgOTf in anhydrous THF. Stir at room temperature for 1 hour.

-

Trifluoromethoxylation: Cool the arylboron/AgOTf mixture to -30 °C. Add the pre-formed TASOCF₃ solution dropwise.

-

Add a solution of F-TEDA-BF₄ in anhydrous acetone dropwise to the reaction mixture at -30 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-